molecular formula C29H31N3O5 B11622502 (5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11622502
M. Wt: 501.6 g/mol
InChI Key: YXJWOBSKUYZHLV-ZVHZXABRSA-N
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Description

(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines adamantane, morpholine, furan, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic synthesis. The key steps include the formation of the adamantane-phenyl linkage, the introduction of the morpholine-furan moiety, and the final cyclization to form the diazinane ring. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The diazinane ring can be reduced to form amines.

    Substitution: The adamantane moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the diazinane ring can produce amines.

Scientific Research Applications

(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets. The morpholine and furan rings can interact with enzymes or receptors, modulating their activity. The diazinane ring can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple functional groups and rigid structure, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

(5E)-1-[4-(1-adamantyl)phenyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H31N3O5/c33-26-24(14-23-5-6-25(37-23)31-7-9-36-10-8-31)27(34)32(28(35)30-26)22-3-1-21(2-4-22)29-15-18-11-19(16-29)13-20(12-18)17-29/h1-6,14,18-20H,7-13,15-17H2,(H,30,33,35)/b24-14+

InChI Key

YXJWOBSKUYZHLV-ZVHZXABRSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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